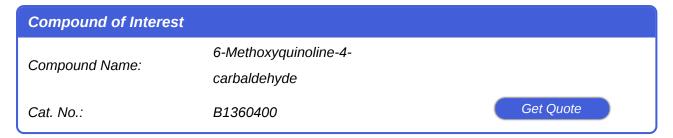


Technical Guide: Physical and Synthetic Profile of 6-Methoxyquinoline-4-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **6-Methoxyquinoline-4-carbaldehyde**, alongside detailed experimental protocols for their determination. Additionally, a plausible synthetic route is outlined, providing a framework for its laboratory preparation. This document is intended to serve as a foundational resource for researchers engaged in drug discovery, chemical synthesis, and materials science.

Physical Properties

6-Methoxyquinoline-4-carbaldehyde is a yellow solid organic compound.[1] Its key physical properties are summarized in the table below. It is characterized by its quinoline core, substituted with a methoxy group at the 6-position and a carbaldehyde group at the 4-position.

Summary of Physical Data



Property	Value	Source
Melting Point	160 °C	ChemBK[1]
Molar Mass	187.19 g/mol	PubChem, Sigma-Aldrich[2]
Appearance	Yellow solid	ChemBK[1]
Solubility	Soluble in chloroform and acetone	ChemBK[1]
Density (Predicted)	1.227 ± 0.06 g/cm ³	ChemBK[1]
Boiling Point (Predicted)	353.7 ± 22.0 °C	ChemBK[1]
pKa (Predicted)	2.98 ± 0.16	ChemBK[1]

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of **6-Methoxyquinoline-4-carbaldehyde** are provided below. These protocols are based on standard laboratory techniques for solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The following is a standard protocol for determining the melting point of **6-Methoxyquinoline-4-carbaldehyde** using a capillary melting point apparatus.

Apparatus and Materials:

- Melting point apparatus
- Glass capillary tubes (sealed at one end)
- Sample of 6-Methoxyquinoline-4-carbaldehyde, finely powdered
- Spatula
- Mortar and pestle (if sample is not finely powdered)



Procedure:

- Sample Preparation: Ensure the **6-Methoxyquinoline-4-carbaldehyde** sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.
- Capillary Loading: Invert a capillary tube and press the open end into the powdered sample.
 A small amount of sample will be packed into the tube. Tap the sealed end of the capillary on a hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is achieved at the bottom of the tube.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Heating and Observation:
 - Set the heating rate to a rapid increase (e.g., 10-15 °C/minute) to determine an approximate melting range.
 - Allow the apparatus to cool.
 - With a fresh sample, repeat the process, but set the heating rate to a slow increase (1-2
 °C/minute) once the temperature is within 20 °C of the approximate melting point.
- Data Recording: Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the entire sample has turned to liquid (completion of melting). The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Determination (Qualitative and Quantitative Approach)

The provided information indicates that **6-Methoxyquinoline-4-carbaldehyde** is soluble in organic solvents such as chloroform and acetone.[1] A more rigorous, quantitative determination of solubility can be performed following principles outlined in pharmacopeial guidelines, such as the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements. A general protocol is described below.



Apparatus and Materials:

- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- HPLC or UV-Vis spectrophotometer
- · Volumetric flasks and pipettes
- Solvents of interest (e.g., chloroform, acetone, water, ethanol, DMSO)
- · 6-Methoxyquinoline-4-carbaldehyde

Procedure (Equilibrium Solubility Method):

- Sample Preparation: Add an excess amount of 6-Methoxyquinoline-4-carbaldehyde to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.



• Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Synthetic Workflow

A plausible and common synthetic route to **6-Methoxyquinoline-4-carbaldehyde** involves the formylation of a suitable quinoline precursor. While a specific detailed synthesis for this exact molecule is not readily available in the provided search results, a logical approach would be the oxidation of the corresponding methyl-substituted quinoline. The precursor, 6-methoxy-4-methylquinoline, is a known compound.

The following diagram illustrates a generalized workflow for the synthesis of **6-Methoxyquinoline-4-carbaldehyde** from 6-methoxy-4-methylquinoline.



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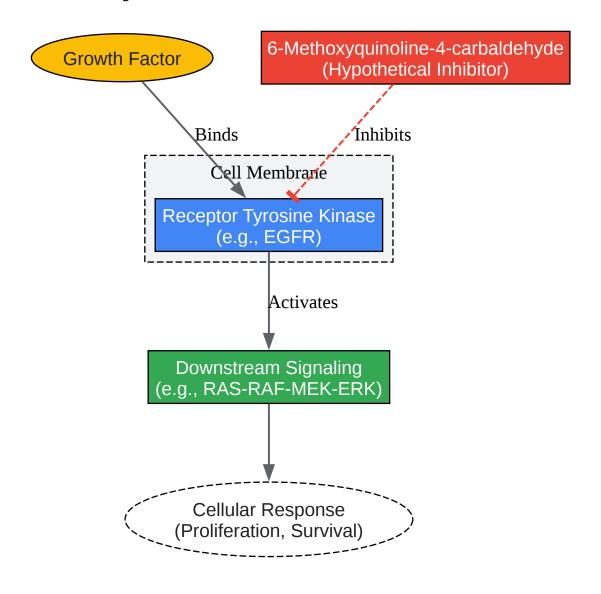
Caption: Proposed synthetic workflow for **6-Methoxyguinoline-4-carbaldehyde**.

Signaling Pathways and Biological Activity

While a specific signaling pathway for **6-Methoxyquinoline-4-carbaldehyde** is not detailed in the available literature, quinoline derivatives are known to exhibit a wide range of biological activities. They are often investigated for their potential as anticancer agents by targeting various receptor tyrosine kinases and their associated signaling pathways. Given its structure, **6-Methoxyquinoline-4-carbaldehyde** could be a candidate for studies involving pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently implicated in cancer. Further research would be required to elucidate its specific biological targets and mechanism of action.



The following diagram illustrates a generalized representation of a signaling pathway where a quinoline derivative might act as an inhibitor.



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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

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References



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